
N-Succinimidyl 3-Trimethylstannyl-benzoate
Overview
Description
N-Succinimidyl 3-(trimethylstannyl)benzoate is an organotin compound widely used in the field of radiochemistry and bioconjugation. This compound is particularly valuable for its role in the radioiodination of proteins and peptides, making it a crucial reagent in the development of radiopharmaceuticals and diagnostic imaging agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl 3-(trimethylstannyl)benzoate typically involves the reaction of 3-(trimethylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like tetrahydrofuran under mild conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl 3-(trimethylstannyl)benzoate primarily undergoes substitution reactions, particularly in the context of radioiodination. The trimethylstannyl group is replaced by an iodine atom in the presence of an oxidizing agent such as tert-butylhydroperoxide .
Common Reagents and Conditions
Oxidizing Agents: tert-Butylhydroperoxide
Solvents: Tetrahydrofuran, dichloromethane
Reaction Conditions: Mild temperatures, typically around room temperature, and inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major product formed from the substitution reaction is N-Succinimidyl 3-iodobenzoate, which is a valuable intermediate for further functionalization and conjugation to biomolecules .
Scientific Research Applications
Scientific Research Applications
-
Astatination of Antibodies
- Description : The primary application of m-MeATE is in the astatination of monoclonal antibodies for targeted alpha-particle radioimmunotherapy. This method enhances the therapeutic efficacy against cancer cells while minimizing damage to surrounding healthy tissues.
- Case Study : A study involving the conjugation of trastuzumab (a monoclonal antibody) with m-MeATE demonstrated high radiochemical yields (68%-81%) and specific radioactivity up to 1 GBq/mg. This method was optimized for clinical activity levels, showcasing its potential in cancer treatment protocols .
-
Radioiodination of Antibodies
- Description : m-MeATE is also utilized in the radioiodination process, which labels antibodies with iodine isotopes for diagnostic imaging and therapeutic applications.
- Case Study : Research has shown that using m-MeATE for radioiodination results in stable immunoconjugates with effective binding properties to target antigens on cancer cells .
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Development of Targeted Therapies
- Description : The compound plays a significant role in developing targeted therapies for various cancers by allowing precise delivery of radioactive isotopes to tumor sites.
- Case Study : In preclinical models, astatine-211-labeled antibodies conjugated with m-MeATE showed promising results in inhibiting tumor growth and improving survival rates in mice models of ovarian cancer .
Data Tables
Application | Yield (%) | Specific Activity (GBq/mg) | Target Antibody |
---|---|---|---|
Astatination | 68-81 | Up to 1 | Trastuzumab |
Radioiodination | Varies | Not specified | Various monoclonal antibodies |
Targeted Therapy Development | High | Not applicable | Ovarian cancer models |
Mechanism of Action
The primary mechanism of action for N-Succinimidyl 3-(trimethylstannyl)benzoate involves the substitution of the trimethylstannyl group with an iodine atom. This reaction is facilitated by the presence of an oxidizing agent, which activates the stannyl group for nucleophilic attack by the iodine species. The resulting iodinated compound can then be conjugated to biomolecules, allowing for targeted delivery and imaging .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(tri-n-butylstannyl)benzoate: Another organotin compound used for similar radioiodination purposes.
N-Succinimidyl 4-guanidinomethyl-3-(trimethylstannyl)benzoate: Used for the synthesis of radioiodinated compounds with specific targeting capabilities.
Uniqueness
N-Succinimidyl 3-(trimethylstannyl)benzoate is unique due to its high reactivity and efficiency in substitution reactions, making it a preferred choice for the synthesis of radioiodinated compounds. Its trimethylstannyl group provides a balance between reactivity and stability, ensuring high yields and minimal side reactions .
Biological Activity
N-Succinimidyl 3-trimethylstannyl-benzoate (often referred to as m-MeATE) is a compound primarily utilized in the field of radiopharmaceuticals, particularly for labeling antibodies with radioactive isotopes for therapeutic and diagnostic purposes. This article explores its biological activity, focusing on its synthesis, application in radioimmunotherapy, and the implications of its use in clinical settings.
This compound is synthesized through a series of chemical reactions involving succinimidyl esters and trimethylstannyl groups. The compound serves as an intermediate in the radiohalogenation process, particularly for attaching astatine-211 () to monoclonal antibodies (mAbs). The efficiency of this synthesis can be influenced by various factors, including solvent choice and reaction conditions.
Key Synthesis Parameters
- Solvents Used : Methanol, chloroform, and benzene.
- Oxidizing Agents : N-chlorosuccinimide (NCS) is commonly used to facilitate the labeling process.
- Radiation Dose : Studies indicate that increasing radiation doses can negatively impact the yield of labeled products, necessitating careful optimization of synthesis conditions to maintain high radiochemical yields.
Applications in Radioimmunotherapy
The primary biological activity of m-MeATE lies in its application for radioimmunotherapy, particularly in targeting cancer cells. The compound enables the attachment of radioactive isotopes to antibodies, allowing for targeted radiation therapy that minimizes damage to surrounding healthy tissues.
- Targeting Cancer Cells : m-MeATE-conjugated antibodies bind specifically to tumor-associated antigens.
- Radiation Delivery : Once bound, the radioactive isotope emits alpha particles that induce localized damage to cancer cells while sparing normal cells.
Study on Astatine-211 Labeling
A significant study demonstrated the efficacy of m-MeATE in labeling antibodies with for treating disseminated cancer. The study reported:
- Radiochemical Yields : Achieved yields ranged from 67% to 81%, with specific activities up to 1 GBq/mg.
- Immunoreactivity : The labeled antibodies maintained high immunoreactivity, essential for effective targeting of cancer cells.
- Biodistribution : In vivo studies showed appropriate organ uptake patterns, indicating effective targeting capabilities without significant off-target effects .
Comparative Analysis
A comparative study between m-MeATE and other labeling agents (e.g., N-succinimidyl 3-(tri-n-butylstannyl)benzoate) highlighted:
- Higher Yields : m-MeATE consistently provided higher yields under similar conditions.
- Stability : The stability of binding was superior compared to iodine-based counterparts, which often suffer from deastatination issues post-injection .
Table: Summary of Biological Activity Findings
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-trimethylstannylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8NO4.3CH3.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;;;;/h1-2,4-5H,6-7H2;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNYODPPEZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153738 | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122856-01-3 | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122856013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl 3-(trimethylstannyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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